Ethyl (benzhydryl-amino)-acetate
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Overview
Description
Ethyl 2-[(diphenylmethyl)amino]acetate, also known as ethyl N-(diphenylmethylene)glycinate, is an organic compound with the molecular formula C17H17NO2. It is a crystalline powder or crystals that are white to light yellow in color. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Ethyl 2-[(diphenylmethyl)amino]acetate can be synthesized through a reaction between benzophenone and glycine ethyl ester hydrochloride. The reaction is typically carried out under nitrogen protection. The process involves heating a mixture of benzophenone, glycine ethyl ester hydrochloride, p-toluenesulfonic acid, and N,N-diisopropyl ethylamine in toluene at 110-115°C for several hours. The reaction mixture is then cooled, and the product is isolated through separation and purification steps .
Chemical Reactions Analysis
Ethyl 2-[(diphenylmethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where the ethyl ester group or the diphenylmethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Ethyl 2-[(diphenylmethyl)amino]acetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(diphenylmethyl)amino]acetate involves its interaction with molecular targets and pathways in biological systems. It can act as a substrate or inhibitor for various enzymes, affecting biochemical reactions and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-[(diphenylmethyl)amino]acetate can be compared with other similar compounds such as:
Ethyl N-(diphenylmethylene)glycinate: Similar in structure and properties.
Diphenylmethyleneglycine ethyl ester: Another closely related compound with similar applications.
Ethyl N-benzhydrylideneglycinate: Shares similar chemical properties and uses. These compounds are unique in their specific functional groups and reactivity, making ethyl 2-[(diphenylmethyl)amino]acetate distinct in its applications and chemical behavior
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 2-(benzhydrylamino)acetate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-18H,2,13H2,1H3 |
InChI Key |
PFTQSSBLCXBZCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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